molecular formula C10H20F2O2Si B6611043 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal CAS No. 2866307-37-9

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal

Cat. No.: B6611043
CAS No.: 2866307-37-9
M. Wt: 238.35 g/mol
InChI Key: ZJJOHLAQXDGEGU-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is a fluorinated aldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether protecting group at the 4-position and two fluorine atoms at the 3-position. This compound is primarily utilized in organic synthesis as a stabilized aldehyde intermediate, particularly in the preparation of fluorinated pharmaceuticals or agrochemicals. The TBS group enhances steric protection of the aldehyde functionality, improving stability during multi-step reactions, while the fluorine atoms modulate electronic properties and metabolic resistance in downstream applications .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJOHLAQXDGEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The difluorobutanal moiety can be introduced through various fluorination techniques, often involving the use of diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: TBAF in tetrahydrofuran (THF), acidic conditions using acetic acid and water.

Major Products

    Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.

    Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanol.

    Substitution: 3,3-Difluorobutanal.

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal primarily involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at the aldehyde or other parts of the molecule. The difluorobutanal moiety can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal, comparisons are drawn with three categories of analogs:

Silyl-Protected Aldehydes Without Fluorine Substitution

Example : 4-[(tert-Butyldimethylsilyl)oxy]butanal

  • Lipophilicity (logP): The absence of fluorine substituents increases logP compared to the fluorinated analog. For instance, non-fluorinated silyl ethers like 4-(tert-butyldimethylsilyl)oxy-3-methylbenzoic acid exhibit logP values of ~6.54, as calculated by Crippen’s method . Fluorine’s electronegativity in the target compound likely reduces logP slightly.
  • Reactivity : Fluorine-free analogs lack electron-withdrawing effects, leading to faster aldehyde oxidation or nucleophilic addition rates.
  • Stability : Both compounds benefit from TBS protection, but the fluorinated variant may exhibit enhanced oxidative stability due to fluorine’s inductive effects.

Fluorinated Aldehydes Without Silyl Protection

Example : 3,3-Difluorobutanal

  • Lipophilicity (logP) : The absence of the TBS group reduces logP significantly. Unprotected aldehydes typically have logP values <2.0, whereas the TBS group in the target compound elevates logP to a range of ~4–5 (estimated).
  • Solubility (logWS) : Fluorinated aldehydes without silyl groups exhibit higher water solubility (logWS ~-1.5 to -2.0) compared to TBS-protected analogs (logWS ~-2.6, as seen in structurally related silyl ethers) .
  • Stability : Unprotected 3,3-difluorobutanal is prone to rapid aldol condensation or oxidation, limiting its utility in prolonged syntheses.

Silyl-Protected Fluorinated Carboxylic Acids

Example : 4-(tert-Butyldimethylsilyl)oxy-3-methylbenzoic acid, tert-butyldimethylsilyl ester

  • Physical Properties : This compound (logP = 6.54, logWS = -2.60) highlights the TBS group’s strong lipophilicity-enhancing effect. However, the carboxylic acid moiety and methyl substituent differ fundamentally from the aldehyde functionality in the target compound.
  • Applications : Such esters are used in peptide synthesis or as protecting groups for carboxylic acids, whereas the aldehyde in 4-[(TBS)oxy]-3,3-difluorobutanal is tailored for nucleophilic additions (e.g., Grignard reactions).

Data Table: Comparative Properties of Key Compounds

Compound logP (Estimated) logWS (Estimated) Stability Primary Use
4-[(TBS)oxy]-3,3-difluorobutanal ~4.5 ~-2.6 High Fluorinated drug intermediates
4-[(TBS)oxy]butanal (non-fluorinated) ~6.0 ~-3.0 Moderate-High Aldehyde protection
3,3-Difluorobutanal (unprotected) ~1.8 ~-1.8 Low Short-chain fluorinated synthon
4-(TBS)oxy-3-methylbenzoic acid TBS ester 6.54 -2.60 High Carboxylic acid protection

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